Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339908
InChI: InChI=1S/C10H10BrClO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3
SMILES:
Molecular Formula: C10H10BrClO3
Molecular Weight: 293.54 g/mol

Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC18339908

Molecular Formula: C10H10BrClO3

Molecular Weight: 293.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate -

Specification

Molecular Formula C10H10BrClO3
Molecular Weight 293.54 g/mol
IUPAC Name methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate
Standard InChI InChI=1S/C10H10BrClO3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3
Standard InChI Key DXXAYUHFRNUKDG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=C(C=C(C=C1)Br)Cl)O

Introduction

Structural Features:

  • Core Backbone: Hydroxypropanoate structure with a hydroxyl group (-OH) attached to the propanoate chain.

  • Aromatic Substituents: A bromo (Br) group at position 4 and a chloro (Cl) group at position 2 on the phenyl ring.

  • Functional Groups:

    • Ester group (-COOCH₃) contributing to its chemical reactivity.

    • Hydroxyl group (-OH), which influences hydrogen bonding and solubility.

Synthesis

The synthesis of methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate involves esterification and halogenation reactions. Below is a typical synthetic pathway:

  • Starting Materials:

    • A phenol derivative with appropriate substitution (4-bromo-2-chlorophenol).

    • Glycolic acid or its derivatives for introducing the hydroxypropanoate moiety.

  • Reaction Steps:

    • Esterification of glycolic acid with methanol in the presence of an acid catalyst to form methyl glycolate.

    • Electrophilic aromatic substitution to introduce bromine and chlorine atoms on the phenyl ring.

    • Coupling of the substituted phenyl ring with methyl glycolate via condensation reactions.

  • Industrial Optimization:

    • Continuous flow reactors are often used to enhance yield and control reaction conditions.

Biological Activity

Methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate has been studied for its potential pharmacological properties:

Antimicrobial Activity:

  • The compound's halogenated aromatic structure enhances lipophilicity, aiding in membrane penetration of microbial cells.

  • Preliminary studies suggest activity against bacterial strains due to its ability to disrupt enzymatic pathways.

Anticancer Potential:

  • The unique substitution pattern of bromine and chlorine may improve binding affinity to specific cancer-related enzymes or receptors.

  • The hydroxyl group could facilitate hydrogen bonding interactions with biological targets, modulating cellular pathways.

Applications

This compound has potential applications across multiple fields:

Pharmaceutical Development:

  • As a scaffold for designing antimicrobial or anticancer drugs.

  • Potential use as a lead compound for further medicinal chemistry optimization.

Chemical Research:

  • A model compound for studying halogen effects on aromatic systems.

  • Useful in exploring ester hydrolysis mechanisms in organic chemistry.

Comparative Analysis with Related Compounds

To better understand its uniqueness, here is a comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoateMethyl group instead of chlorineAntimicrobial activity reported
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoateFluorine substitution instead of brominePotential anticancer properties
Methyl (3R)-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoateChiral center at propanoateNot extensively studied

The specific bromo-chloro substitution pattern in methyl 3-(4-bromo-2-chlorophenyl)-2-hydroxypropanoate appears to confer distinct biological activities compared to these analogs.

Research Directions

Further research into this compound is warranted to explore its full potential:

  • Mechanistic Studies:

    • Investigating its interaction with biological targets such as enzymes or receptors.

    • Studying its metabolism and pharmacokinetics in biological systems.

  • Synthetic Modifications:

    • Introducing other substituents on the aromatic ring to enhance activity.

    • Exploring enantiomeric purity for chiral derivatives.

  • Toxicological Profiling:

    • Assessing safety profiles for therapeutic applications.

    • Evaluating environmental impact due to its halogenated nature.

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